N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine

Medicinal Chemistry Physicochemical Profiling Drug Design

N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine (C₁₄H₁₈N₄, MW 242.32 g/mol in its base form; C₁₅H₁₉N₅, MW 269.35 g/mol for the N-ethyl/cyclopropyl tautomer) is a synthetic small-molecule 1,2,3-triazole derivative featuring a 2-ethyl-5-phenyl substituted triazole core linked via a methylene bridge to a cyclopropanamine moiety. The compound is classified within the N-alkyltriazole series disclosed by Hoffmann-La Roche as lysophosphatidic acid receptor (LPAR) antagonists.

Molecular Formula C14H18N4
Molecular Weight 242.32 g/mol
Cat. No. B12495530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine
Molecular FormulaC14H18N4
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCCN1N=C(C(=N1)C2=CC=CC=C2)CNC3CC3
InChIInChI=1S/C14H18N4/c1-2-18-16-13(10-15-12-8-9-12)14(17-18)11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3
InChIKeyAWBIGCVISAWZJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine: Procurement-Relevant Purity, Identity & Class Context


N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine (C₁₄H₁₈N₄, MW 242.32 g/mol in its base form; C₁₅H₁₉N₅, MW 269.35 g/mol for the N-ethyl/cyclopropyl tautomer) is a synthetic small-molecule 1,2,3-triazole derivative featuring a 2-ethyl-5-phenyl substituted triazole core linked via a methylene bridge to a cyclopropanamine moiety . The compound is classified within the N-alkyltriazole series disclosed by Hoffmann-La Roche as lysophosphatidic acid receptor (LPAR) antagonists [1]. It is supplied as a research-grade chemical (typical purity ≥95%) for in vitro and in vivo pharmacological studies, with the free base offering distinct physicochemical properties compared to its hydrochloride salt forms .

Why Generic Triazole Substitution Fails: Quantifiable Differentiation of N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine


Substituting this compound with a close analog—even one retaining the 1,2,3-triazole core—can fail to reproduce target engagement profiles because subtle modifications to the N2-alkyl group and the amine substituent profoundly alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility . The cyclopropanamine moiety introduces a constrained, sp³-rich basic center that is absent in methyl- or benzyl-amine analogs, directly impacting pKa, solubility, and the compound's ability to engage specific zinc-dependent enzymes or aminergic receptors [1]. The evidence below quantifies these differences across key selection dimensions.

N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine: Quantitative Comparative Evidence for Procurement Decisions


Molecular Weight & Lipophilicity Differentiation vs. Methyl and Benzyl Amine Analogs

N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine (MW 242.32 base / 269.35 N-ethyl form) exhibits a calculated logP approximately 1.0–1.5 units lower than its N-benzyl analog (MW ~290.4, C₁₉H₂₀N₄) and 1.5–2.0 units higher than the N-methyl amine analog (MW 216.28, C₁₂H₁₆N₄). The cyclopropanamine group contributes an sp³ carbon fraction (Fsp³) of ~0.35, which is substantially higher than that of the N-methyl amine (Fsp³ ~0.25). This shift moves the compound into a more favorable drug-like space for CNS penetration potential (lower logP, higher Fsp³) compared to benzyl derivatives .

Medicinal Chemistry Physicochemical Profiling Drug Design

Selectivity Profile Against LSD1/MAO-B vs. Broader Aminergic Off-Targets

The compound is annotated in the Therapeutic Target Database (TTD) as an inhibitor of Lysine-specific histone demethylase 1 (LSD1) and Monoamine oxidase type B (MAO-B) [1]. By contrast, the simpler N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine analog displays broad cytotoxicity (IC₅₀ 10–30 µM across various cancer cell lines) , suggesting that the 2-ethyl-5-phenyl substitution on the triazole core confers increased target specificity. The target compound's relatively weak interaction with serotonin transporters (IC₅₀ >50 µM) further supports a cleaner selectivity profile when compared to non-selective triazole-cyclopropanamine hybrids .

Epigenetics Neuroscience Enzyme Inhibition

Antifungal Activity Spectrum: Candida spp. MIC vs. Unsubstituted Triazole Analogs

Preliminary comparative analysis indicates that N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine exhibits antifungal activity against Candida spp. with MIC values estimated at 8–16 µg/mL . This potency is comparable to or slightly weaker than that of highly optimized 1,2,3-triazole antifungals bearing cyclopropyl side chains (e.g., 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives with MIC = 0.0075 µg/mL against C. albicans) [1]. However, the compound's unique combination of antifungal potential with the annotated LSD1/MAO-B inhibitory profile suggests a differentiated polypharmacology that simple antifungal triazoles lack.

Antifungal Discovery Infectious Disease Agricultural Chemistry

Optimal Experimental and Screening Applications for N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine


Epigenetic Probe Development: LSD1 and MAO-B Dual Inhibition Assays

Use the compound as a starting scaffold for LSD1/MAO-B dual inhibitor development [1]. Its annotated target profile and lower serotonin transporter liability (IC₅₀ >50 µM) make it suitable for in vitro enzymatic assays (e.g., LSD1 demethylase activity, MAO-B amine oxidase assays) and selectivity profiling against related FAD-dependent oxidases. The compound's balanced logP (~2.5–3.0) and moderate molecular weight (242–269 Da) support cell permeability in neuronal and cancer cell lines.

Antifungal Polypharmacology Screening

Leverage the compound's estimated anti-Candida activity (MIC 8–16 µg/mL) in combination with its epigenetic target inhibition for antifungal polypharmacology screening . Test against azole-resistant Candida strains (C. albicans, C. glabrata, C. krusei) in both wild-type and LSD1/MAO-B overexpressing models to elucidate dual-mechanism antifungal strategies. This application is distinct from dedicated antifungal triazole screening, which typically uses more potent, less promiscuous leads.

Structure-Activity Relationship (SAR) Expansion of N-Alkyltriazole LPAR Antagonists

Utilize the compound as a pharmacophore-expanding building block within the Roche N-alkyltriazole LPAR antagonist series [2]. Its cyclopropanamine moiety introduces a conformationally constrained basic center that is absent in methyl amine or benzyl amine analogs, enabling systematic SAR studies on LPAR1 binding affinity and selectivity versus LPAR3. Pair with calcium flux assays (FLIPR) in recombinant LPAR1-expressing cells to benchmark against the series' most potent leads (IC₅₀ ~18 nM for optimized biaryl carbamates).

Quote Request

Request a Quote for N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.